molecular formula C14H14O4 B12408895 Chaetosemin J

Chaetosemin J

Cat. No.: B12408895
M. Wt: 246.26 g/mol
InChI Key: DEPQJYWYBLACLX-UHFFFAOYSA-N
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Description

Chaetosemin J is a secondary metabolite isolated from the fungal species Chaetomium seminudum and Chaetomium sp. C521. It belongs to the class of aromatic polyketides and has been identified for its significant biological activities, including antifungal and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetosemin J is typically isolated from the culture of Chaetomium seminudum through a series of chromatographic techniques. The process involves the fermentation of the fungal species, followed by extraction and purification using column chromatography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .

Chemical Reactions Analysis

Types of Reactions: Chaetosemin J undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Chaetosemin J can be compared with other similar compounds isolated from Chaetomium species, such as:

  • Chaetosemin G
  • Chaetosemin H
  • Chaetosemin I
  • Monaschromone

Uniqueness: this compound is unique due to its specific molecular structure and potent biological activities. Unlike other chaetosemins, it exhibits a broader spectrum of antifungal activity and stronger antioxidant properties .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one

InChI

InChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3

InChI Key

DEPQJYWYBLACLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=CC1=O)CC2=CC(=CC(=C2)O)O)C

Origin of Product

United States

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